

FLT4 (VEGFR-3): A Comprehensive Technical Guide to its Structure, Domains, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a pivotal receptor tyrosine kinase (RTK) primarily involved in the regulation of the lymphatic system.[1][2] Its intricate structure and signaling pathways are of paramount interest for research into lymphangiogenesis, cancer metastasis, and various developmental processes. Dysregulation of FLT4 signaling is implicated in diseases such as lymphedema and cancer.[1] This technical guide provides an in-depth exploration of the **FLT4 protein**, its structural domains, and the signaling cascades it initiates, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.

FLT4 Protein Structure and Domains

The human **FLT4 protein** is a transmembrane glycoprotein with a molecular weight of approximately 170 kDa.[3] The full-length protein consists of 1363 amino acids and is organized into distinct functional domains: an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region possessing tyrosine kinase activity.[4]

Extracellular Domain (ECD)



The extensive extracellular domain of FLT4 is responsible for ligand recognition and binding. It is characterized by the presence of seven immunoglobulin-like (Ig-like) domains, a hallmark of the VEGFR family.[3][5] These domains are crucial for the specific interaction with its cognate ligands, Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[1] The first three Ig-like domains are primarily responsible for ligand binding, while domains 4-7 are involved in the structural rearrangements necessary for receptor dimerization and subsequent activation.[5]

Transmembrane Domain (TMD)

A single alpha-helical transmembrane domain anchors the FLT4 receptor in the cell membrane. This hydrophobic segment traverses the lipid bilayer, connecting the extracellular ligand-binding region to the intracellular signaling machinery.

Intracellular Domain (ICD)

The intracellular domain of FLT4 contains the catalytic tyrosine kinase domain, which is essential for signal transduction. Upon ligand-induced dimerization, the kinase domains of two receptor monomers trans-autophosphorylate specific tyrosine residues within the activation loop and other regions of the ICD. These phosphorylated tyrosines then serve as docking sites for various downstream signaling and adaptor proteins, initiating a cascade of intracellular events.[6]

Quantitative Domain Information

The precise amino acid boundaries of the human **FLT4 protein** domains are summarized in the table below, based on UniProt entry P35916.



Domain/Region	Start Residue	End Residue	Length (Amino Acids)
Signal Peptide	1	24	24
Extracellular Domain	25	775	751
Immunoglobulin-like domain 1	30	130	101
Immunoglobulin-like domain 2	131	228	98
Immunoglobulin-like domain 3	229	332	104
Immunoglobulin-like domain 4	333	425	93
Immunoglobulin-like domain 5	426	561	136
Immunoglobulin-like domain 6	562	659	98
Immunoglobulin-like domain 7	660	752	93
Transmembrane Domain	776	796	21
Cytoplasmic Domain	797	1363	567
Protein Kinase Domain	825	1153	329

Data sourced from UniProt (P35916).





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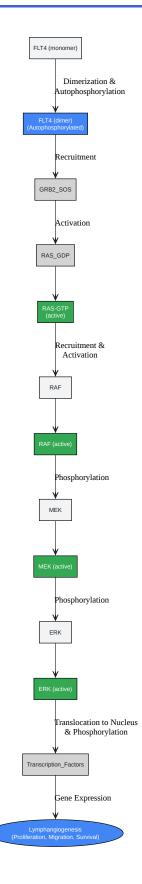
Caption: Schematic of FLT4 protein domains.

FLT4 Signaling Pathway

Activation of FLT4 by its ligands, primarily VEGF-C and VEGF-D, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival of lymphatic endothelial cells.[6] A major signaling route activated by FLT4 is the RAS-RAF-MEK-ERK pathway.

Upon ligand binding and receptor autophosphorylation, the adaptor protein Growth factor receptor-bound protein 2 (GRB2) is recruited to the activated FLT4 receptor. GRB2, in complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, then activates the small GTPase RAS by promoting the exchange of GDP for GTP.[7] Activated, GTP-bound RAS subsequently recruits and activates the RAF serine/threonine kinase, initiating a kinase cascade. RAF phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[8][9] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive lymphangiogenesis.





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Caption: FLT4-mediated RAS-RAF-MEK-ERK signaling.



Experimental Protocols for Structural Analysis

Determining the three-dimensional structure of a large, glycosylated transmembrane protein like FLT4 presents significant challenges. However, structural information for its individual domains has been obtained, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM). Below are generalized protocols for these key experimental approaches, based on methodologies applied to FLT4 and its close homolog, VEGFR-2.

Protein Expression and Purification for Structural Studies

A prerequisite for any structural determination method is the production of high-purity, homogenous protein.

- Construct Design: DNA constructs encoding the desired FLT4 domain (e.g., the extracellular Ig-like domains or the intracellular kinase domain) are generated. These constructs often include affinity tags (e.g., a polyhistidine-tag) to facilitate purification.
- Expression System: For the extracellular domains, insect or mammalian cell expression systems are typically used to ensure proper protein folding and post-translational modifications, such as glycosylation. The intracellular kinase domain can often be expressed in bacterial systems like E. coli.

Protein Purification:

- Cell Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cellular debris.
- Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag (e.g., a nickel-NTA resin for His-tagged proteins). The bound protein is then eluted.
- Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to separate the protein of interest from aggregates and other contaminants, ensuring a homogenous sample.



X-ray Crystallography of FLT4 Domains

This technique has been successfully used to determine the structure of the extracellular domains of VEGFRs.[10]

- Crystallization Screening: The purified protein is concentrated and subjected to high-throughput crystallization screening using various commercially available or custom-made screens. This involves mixing the protein solution with a variety of precipitants, buffers, and salts in microplates. Vapor diffusion (sitting or hanging drop) is a common method.[6]
- Crystal Optimization: Conditions that yield initial microcrystals are further optimized by systematically varying the concentrations of the protein, precipitants, and other additives to obtain larger, diffraction-quality crystals.
- Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
- Structure Determination and Refinement: The diffraction data are processed to generate an electron density map. The protein structure is then built into this map and refined using computational methods.[6]

Cryo-Electron Microscopy (Cryo-EM) of the FLT4 Receptor Complex

Cryo-EM is a powerful technique for determining the structure of large, dynamic protein complexes in a near-native state.

- Sample Preparation and Vitrification: A small volume of the purified FLT4 protein or a ligandbound complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunged into liquid ethane to vitrify the sample, trapping the protein molecules in random orientations.
- Data Collection: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. A series of images (a "movie") is collected for each area to allow for the correction of beam-induced motion.
- Image Processing:

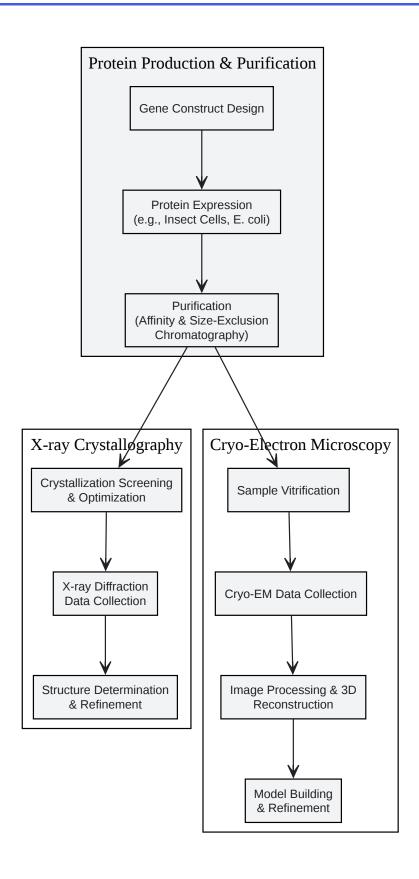
Foundational & Exploratory





- Motion Correction: The movie frames are aligned to correct for sample movement during imaging.
- Particle Picking: Individual protein particle images are identified and selected from the micrographs.
- 2D Classification: The particle images are classified into different 2D class averages to assess sample quality and heterogeneity.
- 3D Reconstruction: An initial 3D model is generated, and the 2D particle images are then used to reconstruct a high-resolution 3D density map of the protein.
- Model Building and Refinement: An atomic model of the protein is built into the cryo-EM density map and refined.





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Caption: Workflow for structural analysis of FLT4.



Conclusion

The FLT4 receptor is a complex and highly regulated molecule that plays a critical role in the lymphatic system. A thorough understanding of its structure, domain organization, and signaling pathways is essential for the development of targeted therapies for a range of diseases. This guide has provided a detailed overview of the current knowledge of FLT4, from its molecular architecture to its intricate signaling networks and the experimental approaches used to elucidate its structure. As research in this field continues to advance, a deeper understanding of FLT4 biology will undoubtedly open new avenues for therapeutic intervention.

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